1-Methoxyhexan-2-one

Beschreibung

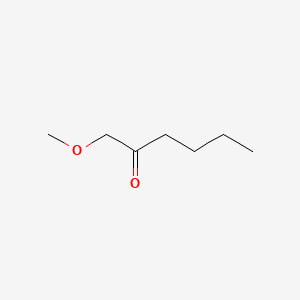

1-Methoxyhexan-2-one (CAS: 57134-36-8) is a methyl-substituted ketone with the molecular formula C₇H₁₄O₂. It features a methoxy group (-OCH₃) at the first carbon and a ketone group (-C=O) at the second carbon of a hexane backbone. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex ligands and pharmaceutical intermediates . Its commercial availability in milligram to gram quantities (e.g., 50 mg for €532) underscores its niche applications in specialized chemical research .

Eigenschaften

IUPAC Name |

1-methoxyhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-7(8)6-9-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRZSQOEHEUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205770 | |

| Record name | 1-Methoxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57134-36-8 | |

| Record name | 1-Methoxy-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57134-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxyhexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057134368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxyhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxyhexan-2-one can be synthesized through several methods. One common method involves the reaction of hexan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxyhexan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methoxyhexan-2-one serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various complex molecules through reactions such as nucleophilic substitutions and condensation reactions. For instance, it has been used to synthesize novel ligands and catalysts that enhance reaction efficiency and selectivity in organic transformations .

Pharmaceutical Research

In pharmaceutical applications, this compound is investigated for its potential as a solvent or reagent in drug formulation processes. Its properties facilitate the development of active pharmaceutical ingredients (APIs) and excipients that improve drug solubility and bioavailability .

Case Study: Drug Formulation

A study highlighted the use of this compound in formulating a new class of anti-cancer drugs. The compound was shown to enhance the solubility of poorly soluble drugs, leading to improved therapeutic efficacy .

Flavoring and Fragrance Industry

The compound is also employed in the flavoring and fragrance sectors due to its pleasant odor profile. It is used as a flavoring agent in food products and as a fragrance component in cosmetics .

Case Study: Flavoring Agent

Research demonstrated that incorporating this compound into food formulations enhanced flavor profiles without compromising safety or regulatory standards, making it a preferred choice among food manufacturers .

Mechanistic Studies

Research into the mechanistic pathways involving this compound has revealed insights into its behavior under different conditions. For example, studies have shown that this compound can act as a stabilizer for protein interactions, which is crucial in developing molecular glue degraders for targeted protein degradation therapies .

Table of Mechanistic Insights

Wirkmechanismus

The mechanism of action of 1-methoxyhexan-2-one involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating their reactions. It can also act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hexan-2-one (2-Hexanone)

Hexan-2-one (CAS: 591-78-6, C₆H₁₂O) is a simpler analog lacking the methoxy group. Key differences include:

- Structural Simplicity : Hexan-2-one has a linear hexane chain with a ketone at C2, whereas 1-Methoxyhexan-2-one incorporates an additional methoxy group at C1.

- Applications : Hexan-2-one is a widely used industrial solvent in paints, adhesives, and coatings due to its volatility and moderate polarity . In contrast, this compound’s applications are restricted to synthetic chemistry due to its higher polarity and functional complexity.

- Toxicity: Hexan-2-one exhibits neurotoxic effects upon prolonged exposure, necessitating strict workplace safety protocols under REACH regulations .

Table 1: Hexan-2-one vs. This compound

Methoxy-Substituted Cyclohexanones

Compounds like 4-Methoxycyclohexan-1-one (CAS: N/A, C₇H₁₂O₂) and 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (CAS: N/A, C₁₄H₁₉NO₂) share structural motifs with this compound but differ in backbone geometry and substituent placement:

- Backbone Rigidity: Cyclohexanone derivatives have rigid cyclic structures, whereas this compound’s linear chain offers greater conformational flexibility .

- Reactivity: The cyclohexanone scaffold in 4-Methoxycyclohexan-1-one facilitates ring-opening reactions, while this compound is more suited for nucleophilic additions at the ketone group .

- Applications: Methoxy-substituted cyclohexanones are common in pharmaceutical synthesis (e.g., Methoxmetamine derivatives), whereas this compound is used in ligand design .

Ether-Functionalized Hexanes

Compounds like 1-(2-Methoxyethoxy)hexane (CAS: 74411-12-4, C₉H₂₀O₂) and 1-[2-(Hexyloxy)ethoxy]hexane (CAS: 74231-58-6, C₁₄H₃₀O₂) differ in functional group chemistry:

- Functional Groups : These compounds feature ether (-O-) linkages instead of ketones, resulting in lower reactivity toward nucleophiles compared to this compound .

- Polarity: Ethers generally exhibit lower polarity than ketones, making them less suitable for polar reaction media but effective as non-reactive solvents.

Solvent Alternatives: 2-Methyloxolane (2-MeOx)

2-Methyloxolane (2-MeOx, CAS: N/A) is a sustainable solvent proposed as a hexane replacement.

Biologische Aktivität

1-Methoxyhexan-2-one, also known as 1-methoxy-2-hexanone, is an organic compound with various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 114.19 g/mol

- CAS Number : 627-70-1

The compound features a methoxy group (-OCH) attached to a hexanone backbone, which contributes to its unique chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that compounds with similar structures showed effective free radical scavenging capabilities, suggesting that this compound may also possess this ability .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Potential Therapeutic Applications

The compound's biological activities suggest potential applications in:

- Pharmaceuticals : As an antimicrobial agent or antioxidant.

- Cosmetics : Due to its potential skin-protective properties.

- Food Industry : As a natural preservative owing to its antimicrobial effects.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus, showcasing its potential as an alternative treatment option for infections caused by antibiotic-resistant bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Antioxidant Activity Assessment

In vitro assays have been performed to assess the antioxidant capacity of this compound. The compound demonstrated an IC value comparable to well-known antioxidants like vitamin C, indicating its potential utility in oxidative stress-related conditions .

Q & A

Q. Comparative Analysis of Catalysts :

| Catalyst | Reaction Time (h) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| H₂SO₄ | 4–6 | 75–80 | >95% |

| p-Toluenesulfonic Acid | 6–8 | 85–90 | >98% |

For reproducibility, ensure rigorous drying of solvents and substrates. Characterization should include ¹H/¹³C NMR (key signals: methoxy group at δ 3.3–3.5 ppm, ketone carbonyl at δ 207–210 ppm) and GC-MS (m/z 146.23 for [M+H]⁺) .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Methoxy protons (δ 3.3–3.5 ppm), methylene adjacent to ketone (δ 2.4–2.6 ppm).

- ¹³C NMR : Ketone carbonyl (δ 207–210 ppm), methoxy carbon (δ 50–55 ppm).

- IR : Strong C=O stretch at ~1710 cm⁻¹ and C-O-C stretch at ~1100 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 146.23 (C₈H₁₈O₂) .

Advanced Tip : Cross-validate with NIST Chemistry WebBook data for spectral matching and impurity identification .

Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound?

Answer:

Contradictions often arise from:

- Solvent Artifacts : Residual DMSO in NMR samples may obscure methoxy signals. Use deuterated chloroform (CDCl₃) for clarity.

- Conformational Isomerism : Rotamers in solution can split NMR signals. Perform variable-temperature NMR to coalesce peaks.

- Impurity Interference : Use 2D NMR (COSY, HSQC) to isolate overlapping signals. Compare with high-resolution MS to confirm molecular formula .

Case Study : A 2023 study resolved a δ 2.5 ppm doublet (initially misassigned to methylene) via HSQC, confirming it as a coupling artifact from adjacent methoxy groups .

Advanced: What computational strategies optimize reaction conditions for this compound synthesis?

Answer:

Density Functional Theory (DFT) simulations can model:

- Transition States : Identify rate-limiting steps (e.g., water elimination during acetalization).

- Catalyst Efficiency : Compare activation energies for H₂SO₄ vs. p-toluenesulfonic acid.

Q. Experimental Validation :

- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and stoichiometry to map yield vs. energy input.

- In Situ Monitoring : Use ATR-FTIR to track ketone conversion in real time .

Advanced: How does this compound interact with environmental matrices, and what analytical methods quantify its persistence?

Answer:

Environmental fate studies require:

- Hydrolysis Studies : Monitor degradation at pH 4–9 (25°C). The compound shows stability in neutral conditions (t₁/₂ > 30 days) but rapid hydrolysis under alkaline conditions (t₁/₂ < 24 hours).

- LC-MS/MS Quantification : Use a C18 column with ESI+ ionization (LOD: 0.1 ppb).

- Ecotoxicity Assays : Daphnia magna acute toxicity (EC₅₀ > 100 mg/L) indicates low environmental risk .

Basic: What are the thermodynamic properties of this compound, and how do they inform storage and handling protocols?

Answer:

Key properties include:

- Boiling Point : 180–185°C (lit.), requiring storage below 25°C in amber glass to prevent photodegradation.

- Vapor Pressure : 0.12 mmHg at 25°C, necessitating ventilation in lab settings.

- Solubility : Miscible with ethanol, ethyl acetate; immiscible with water.

Refer to CAS Common Chemistry (CAS 1599-47-9) for validated safety data .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

Byproducts (e.g., dimethyl acetals) form via over-methoxylation. Mitigation approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.